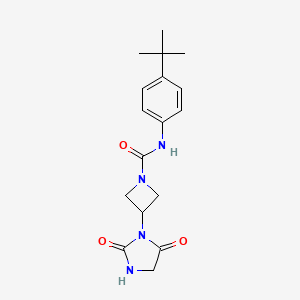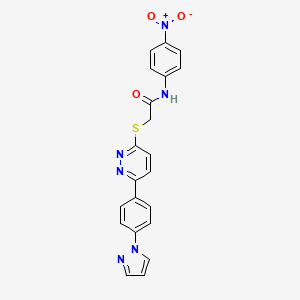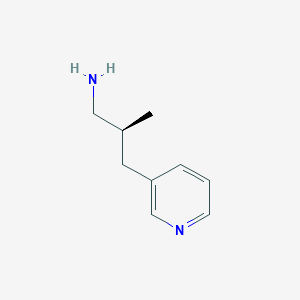
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine, also known as MP3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP3 belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects. In
Mecanismo De Acción
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the inhibition of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, this compound increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine in lab experiments is its specificity for inhibiting MAO. This allows for a more targeted approach in studying the effects of MAO inhibition on neurotransmitter levels and mood. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
For research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could include studying its potential therapeutic effects in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to optimize the synthesis method of this compound to improve its efficiency and reduce its toxicity. Finally, the development of new MAO inhibitors with improved specificity and safety profiles could also be an area of future research.
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in the treatment of depression and anxiety disorders. Its mechanism of action involves the inhibition of MAO, which leads to an increase in neurotransmitter levels in the brain. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the reaction of 2-methylpyridine-3-carbaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to inhibit the activity of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, this compound increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)
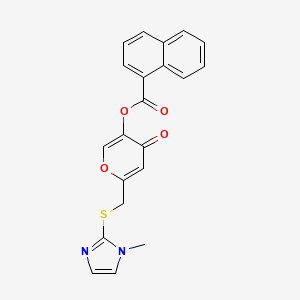
![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)
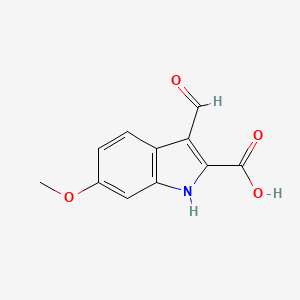
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
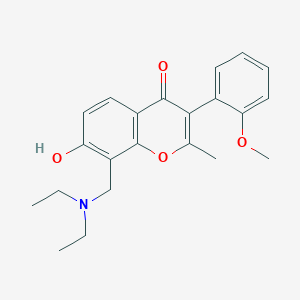
![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)
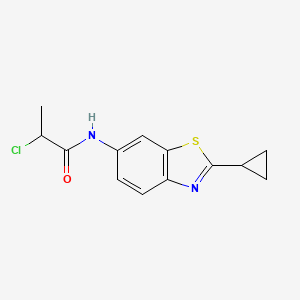
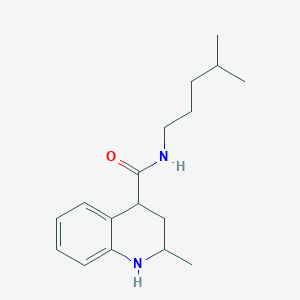
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)

